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Compound of Interest

tert-Butyl 2-cyanopiperidine-1-
Compound Name:
carboxylate

Cat. No.: B124477

An In-Depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate
CAS Number: 153749-89-4

This technical guide provides comprehensive information on tert-Butyl 2-cyanopiperidine-1-
carboxylate for researchers, scientists, and drug development professionals. The document
details the compound's physicochemical properties, safety information, synthesis protocols,
and its applications in synthetic chemistry.

Compound Identification and Properties

tert-Butyl 2-cyanopiperidine-1-carboxylate is a heterocyclic building block widely utilized in
organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky
tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the
field of asymmetric synthesis where it can be used as a chiral auxiliary.[1]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 153749-89-4[1][2]

Molecular Formula C11H18N202[2]

Molecular Weight 210.27 g/mol [2]

IUPAC Name tert-butyl 2-cyanopiperidine-1-carboxylate

(+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-

cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-

Synonyms Cyano-piperidine-1-carboxylic acid tert-butyl
ester[2]

InChl Key LKAJZBMOVZIKHA-UHFFFAOYSA-N[2]

SMILES CC(C)(C)OC(=0)N1CCCCCI1C#N
Table 2: Physicochemical Properties

Property Value

Appearance White to pale brown powder[2]

Melting Point 62-67 °C[2]

Boiling Point (Predicted) 325.3 £ 35.0 °C[2]

Density (Predicted) 1.07 £ 0.1 g/cm3[2]

pKa (Predicted) -4.85 + 0.40[2]

Storage Conditions 2-8 °C, sealed and dry[2]

Spectroscopic Data

While specific experimental spectra are dependent on the purity and solvent used, the following
tables provide predicted mass spectrometry data and expected regions for key signals in NMR
and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data
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Adduct miz
[M+H]* 211.14411
[M+Na]* 233.12605
M+NHa]* 228.17065
[ ]

[M-H]~ 209.12955

Data sourced from PubChemlLite.

Table 4: General Spectroscopic Regions

Expected Chemical Shift /

Spectroscopy Functional Group

Wavenumber
1H NMR t-Butyl (9H, s) ~1.5 ppm
Piperidine ring (9H, m) 1.5-4.5 ppm
13C NMR Nitrile (-C=N) 115-125 ppm
Carbonyl (C=0) 150 - 160 ppm
t-Butyl quaternary C ~80 ppm
t-Butyl methyl C ~28 ppm
Piperidine ring C 20 - 60 ppm
FT-IR Nitrile stretch (-C=N) 2210-2260 cm™t
Carbonyl stretch (C=0) 1680 - 1720 cm™?
C-H stretch 2850 - 3000 cm~1

Safety Information

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard Statements H302 Harmful if swallowed.[1]

May cause an allergic skin

H317 )
reaction.[1]
Wear protective
Precautionary Statements P280 gloves/protective clothing/eye
protection/face protection.[1]
IF SWALLOWED: Call a
POISON CENTER/doctor if
P301+P312+P330 _
you feel unwell. Rinse mouth.
[1]
IF ON SKIN: Wash with plenty
P302+P352

of soap and water.[1]

Experimental Protocols
Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol is based on the dehydration of the corresponding primary amide.
Materials:

o 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

o Acetonitrile (ACN)

e Dimethylformamide (DMF)

o Oxalyl chloride (in Dichloromethane)

e Pyridine

o Ethyl acetate (EtOAC)

o Water
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Brine
Sodium sulfate (Na2S0a)
500 mL round-bottom flask

Magnetic stir bar

Procedure:

To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF
(3.82 mL, 49.4 mmol).[1]

Cool the mixture to -5 °C using an appropriate cooling bath.[1]

Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled
mixture.[1]

Stir the resulting mixture for 15 minutes at -5 °C.[1]

In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g,
41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).[1]

Add the solution from step 5 to the reaction mixture.[1]

Allow the reaction mixture to warm to room temperature and stir overnight.[1]
Concentrate the reaction mixture in vacuo to remove the solvent.[1]

Dissolve the residue in ethyl acetate (300 mL).[1]

Wash the organic phase successively with water (300 mL) and brine (200 mL).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
tert-Butyl 2-cyanopiperidine-1-carboxylate as a yellow solid.[1]
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Diagram 1: Synthesis Workflow

General Protocol for Asymmetric Alkylation (lllustrative)

tert-Butyl 2-cyanopiperidine-1-carboxylate can be used as a chiral auxiliary to direct the

stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

Materials:

tert-Butyl 2-cyanopiperidine-1-carboxylate (as the chiral auxiliary attached to a substrate)
Aprotic solvent (e.g., THF, Diethyl ether)

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)

Quenching solution (e.g., saturated aqueous NH4Cl)
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» Standard workup and purification equipment
Procedure:

 In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen),
dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the
anhydrous aprotic solvent.

e Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

e Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a
defined period (e.g., 30-60 minutes) to ensure complete formation.

o Add the electrophile (alkyl halide) to the reaction mixture.

 Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin
Layer Chromatography (TLC).

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NHaCl).
 Allow the mixture to warm to room temperature.

o Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl
acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt
(e.g., Na2SO0a.), filter, and concentrate in vacuo.

 Purify the crude product by column chromatography to isolate the diastereomerically
enriched product.

o The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to
yield the desired enantiomerically enriched product.
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Diagram 2: Asymmetric Alkylation Workflow

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active
compounds. The use of intermediates like tert-butyl 2-cyanopiperidine-1-carboxylate allows
for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group
can be further transformed into other functional groups such as amines or carboxylic acids,
making it a versatile synthon. Its role as a building block is significant in the synthesis of novel
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drug candidates, particularly in areas where specific stereoisomers are required for biological
activity, such as in the development of enzyme inhibitors or receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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